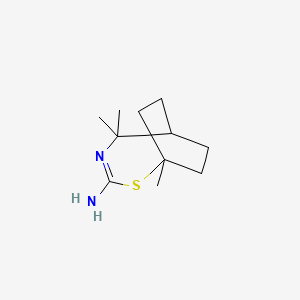
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5-Trimethyl-2-thia-4-azabicyclo(422)decan-3-imine is a bicyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into its bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropanol derivative with a vinyl azide in the presence of a manganese catalyst. This reaction proceeds via a radical pathway, leading to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may be relevant in catalytic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,5-Trimethyl-2-thia-4-azabicyclo(3.3.1)nonane: A similar bicyclic compound with a different ring size.
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.1)octane: Another bicyclic compound with a different ring structure.
Uniqueness
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine is unique due to its specific ring size and the presence of both sulfur and nitrogen atoms in the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5330-92-7 |
|---|---|
Formule moléculaire |
C11H20N2S |
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
1,5,5-trimethyl-2-thia-4-azabicyclo[4.2.2]dec-3-en-3-amine |
InChI |
InChI=1S/C11H20N2S/c1-10(2)8-4-6-11(3,7-5-8)14-9(12)13-10/h8H,4-7H2,1-3H3,(H2,12,13) |
Clé InChI |
ARZRFLIUCWJGRK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(CC2)(SC(=N1)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


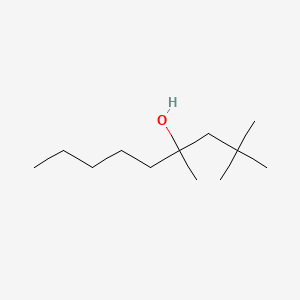

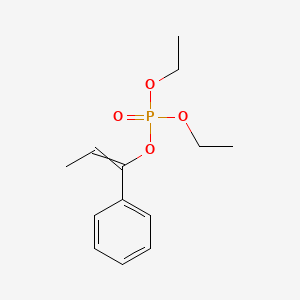
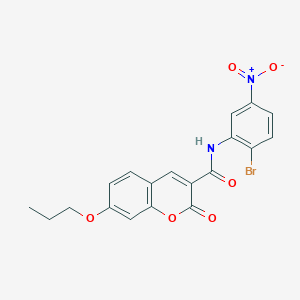
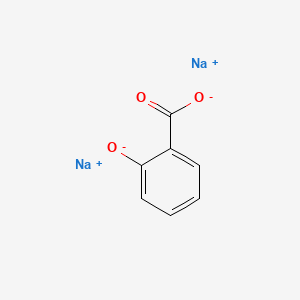
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)



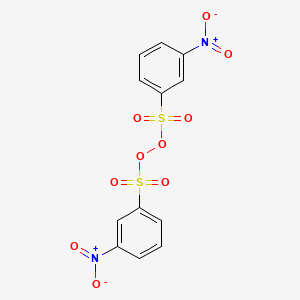
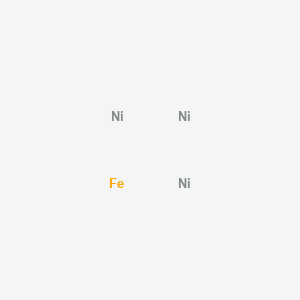

![2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one](/img/structure/B14724124.png)

